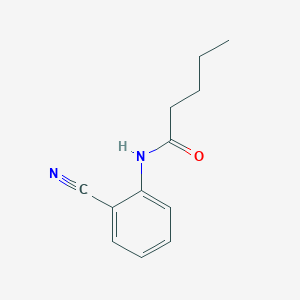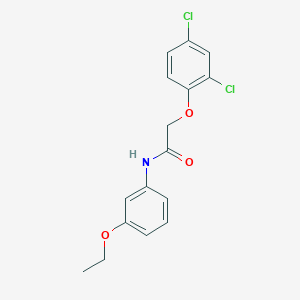
2-(2,4-dichlorophenoxy)-N-(3-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3-ethoxyphenyl)acetamide, commonly known as diclofop-methyl, is a herbicide that belongs to the aryloxyphenoxypropionate family. It is widely used in agriculture to control annual and perennial grass weeds in crops like cereals, soybeans, and cotton. The chemical structure of diclofop-methyl is characterized by the presence of two chloro and ethoxy groups on the phenoxy ring and an acetamide group on the propionate chain.
Wirkmechanismus
Diclofop-methyl acts by inhibiting the synthesis of fatty acids in the target plant. It specifically targets the acetyl-CoA carboxylase enzyme, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, diclofop-methyl prevents the formation of essential fatty acids required for plant growth and development, leading to the death of the target plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been found to have minimal toxicity to non-target organisms like mammals, birds, and fish. However, it can have adverse effects on aquatic organisms like algae, crustaceans, and fish if it enters water bodies through runoff or spray drift. The herbicide can also have indirect effects on non-target organisms by reducing the availability of food and habitat for them.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofop-methyl is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The herbicide is easy to handle and has a known mode of action, making it a useful tool for researchers. However, its effectiveness can vary depending on the target plant species, and it can have variable effects on non-target organisms, making it necessary to take precautions while handling and disposing of it.
Zukünftige Richtungen
Future research on diclofop-methyl could focus on developing more effective and environmentally friendly herbicides that target specific plant species and have minimal impact on non-target organisms. Researchers could also investigate the potential of diclofop-methyl as a lead compound for developing new drugs that target the acetyl-CoA carboxylase enzyme in human cells. Additionally, studies could be conducted to understand the long-term effects of diclofop-methyl on soil health and microbial communities.
Conclusion:
In conclusion, diclofop-methyl is a widely used herbicide that has been extensively studied for its herbicidal activity and its impact on the environment. It acts by inhibiting the synthesis of fatty acids in the target plant and has minimal toxicity to non-target organisms. While it is a useful tool for laboratory experiments, its effectiveness can vary depending on the target plant species, and it can have variable effects on non-target organisms. Future research on diclofop-methyl could focus on developing more effective and environmentally friendly herbicides and investigating its potential as a lead compound for developing new drugs.
Synthesemethoden
The synthesis of diclofop-methyl involves the reaction of 2,4-dichlorophenoxyacetic acid with ethoxyaniline in the presence of thionyl chloride to form 2-(2,4-dichlorophenoxy)-N-(3-ethoxyphenyl)acetamide. The resulting product is then treated with methyl iodide to obtain diclofop-methyl.
Wissenschaftliche Forschungsanwendungen
Diclofop-methyl has been extensively studied for its herbicidal activity and its impact on the environment. Several research studies have investigated the efficacy and safety of diclofop-methyl in controlling grass weeds in various crops. The herbicide has been found to be highly effective in controlling annual grass weeds like barnyardgrass, foxtail, and crabgrass.
Eigenschaften
Molekularformel |
C16H15Cl2NO3 |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(3-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-13-5-3-4-12(9-13)19-16(20)10-22-15-7-6-11(17)8-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
MXSRDYQDAKWYCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



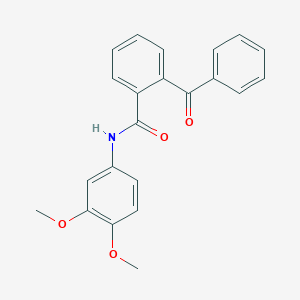

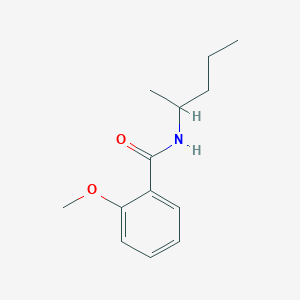
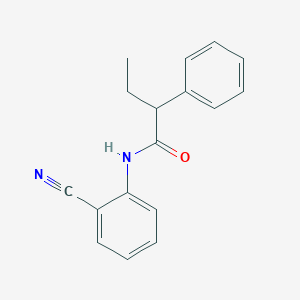

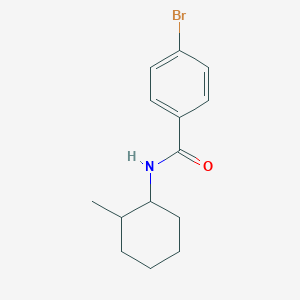

![Dimethyl 5-{[2-(4-chlorobenzoyl)benzoyl]amino}isophthalate](/img/structure/B290838.png)
![2-(4-chlorobenzoyl)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B290839.png)

![Ethyl 3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290843.png)


